N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Overview
Description
N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring, sulfonyl groups, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The sulfonyl groups are introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation steps and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the sulfonyl groups can produce thiols.
Scientific Research Applications
N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine is unique due to the presence of both sulfonyl groups and the thiazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S3/c1-4-5-14-24(3)20-19(30(25,26)17-10-6-15(2)7-11-17)23-21(29-20)31(27,28)18-12-8-16(22)9-13-18/h6-13H,4-5,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULBTDAWHGPUPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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